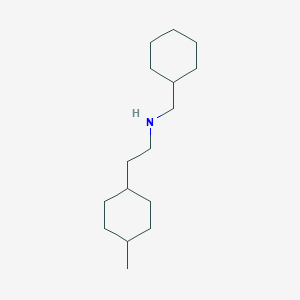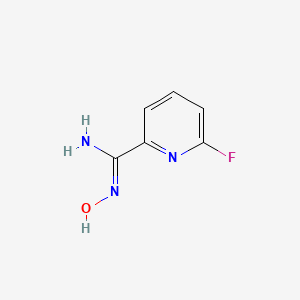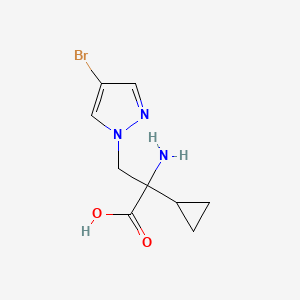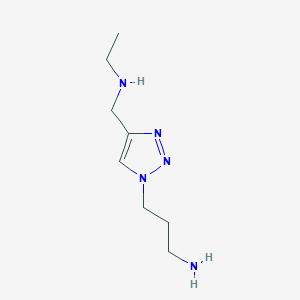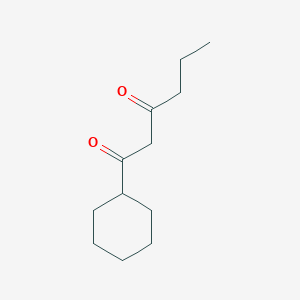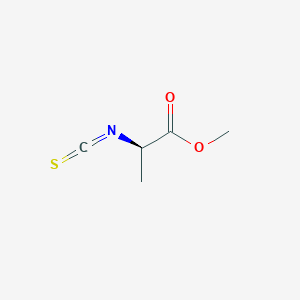
methyl (2R)-2-isothiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-isothiocyanatopropanoate is an organic compound with the molecular formula C5H7NO2S It is a derivative of propanoic acid, featuring an isothiocyanate group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isothiocyanatopropanoate typically involves the reaction of methyl (2R)-2-aminopropanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
Methyl (2R)-2-aminopropanoate+Thiophosgene→Methyl (2R)-2-isothiocyanatopropanoate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risk of side reactions. The use of microreactors can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-isothiocyanatopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas under mild conditions.
Alcohols and Thiols: React with the isothiocyanate group to form carbamates and dithiocarbamates, respectively.
Water: Hydrolyzes the isothiocyanate group to form amines and carbon dioxide.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-aminopropanoate: The precursor in the synthesis of methyl (2R)-2-isothiocyanatopropanoate.
Methyl (2R)-2-thiocyanatopropanoate: A related compound with a thiocyanate group instead of an isothiocyanate group.
Ethyl (2R)-2-isothiocyanatopropanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its specific isothiocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C5H7NO2S |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
methyl (2R)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m1/s1 |
InChI Key |
LFRBLTIOKKCLSD-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)N=C=S |
Canonical SMILES |
CC(C(=O)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


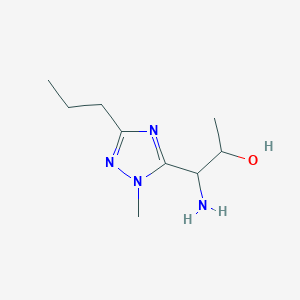
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
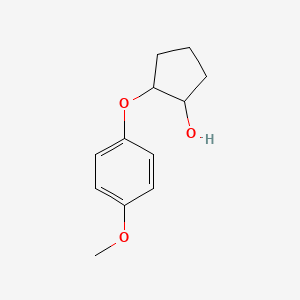
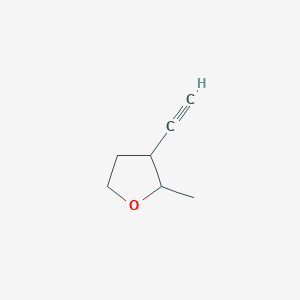
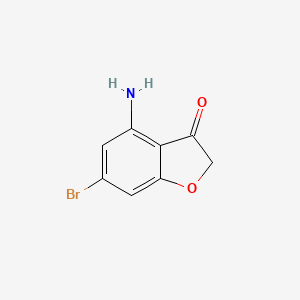
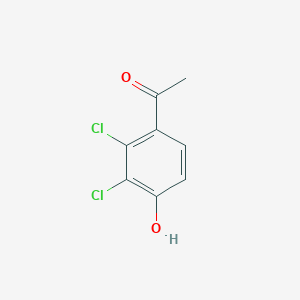
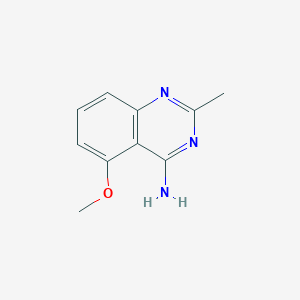
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
